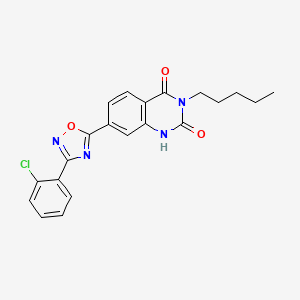![molecular formula C15H17FN6OS2 B2780260 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide CAS No. 1351622-56-4](/img/structure/B2780260.png)
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide is a useful research compound. Its molecular formula is C15H17FN6OS2 and its molecular weight is 380.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds structurally related to benzothiazoles have been synthesized and evaluated for their anticancer properties. For instance, benzothiazole derivatives have shown significant anticancer activity against various cancer cell lines, including lung, breast, and CNS cancers. These compounds operate through mechanisms that might include interaction with DNA, inhibition of cell proliferation, or induction of apoptosis in cancer cells. The anticancer activity of these compounds highlights the potential of benzothiazole and triazole derivatives in the development of new therapeutic agents for cancer treatment (Hammam et al., 2005), (Osmaniye et al., 2018).
Antimicrobial Activity
Research on benzothiazole and triazole compounds also includes the exploration of their antimicrobial properties. These studies have led to the synthesis of derivatives that show good to moderate activity against bacterial and fungal strains, suggesting their potential as antimicrobial agents. This area of research is crucial in the context of rising antimicrobial resistance and the need for new effective treatments (Anuse et al., 2019).
Synthesis of Heterocyclic Compounds
The chemistry of benzothiazole and triazole derivatives is rich and versatile, allowing for the synthesis of a wide range of heterocyclic compounds. These synthetic pathways often involve reactions with various reagents to produce compounds with potential biological activities. The diversity of the synthesized products underlines the importance of these derivatives in medicinal chemistry, providing a foundation for the development of new drugs and therapeutic agents (Fong et al., 2004).
properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN6OS2/c1-21(14-19-13-10(16)4-3-5-11(13)25-14)8-12(23)17-6-7-24-15-20-18-9-22(15)2/h3-5,9H,6-8H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXODNBVEQHLFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

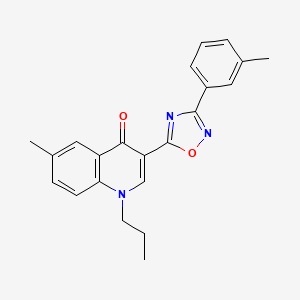
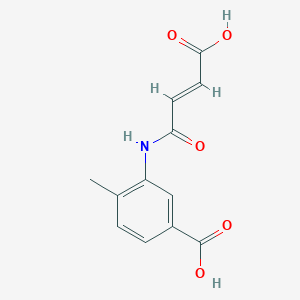
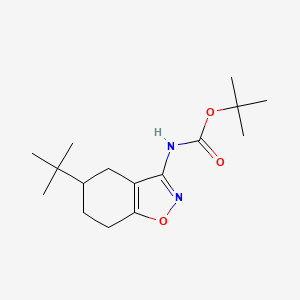
![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2780181.png)
![(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one](/img/structure/B2780183.png)
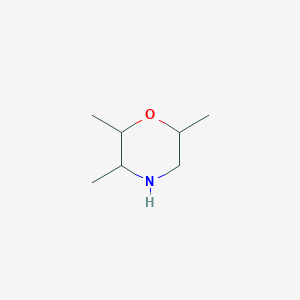
![Tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate](/img/structure/B2780187.png)
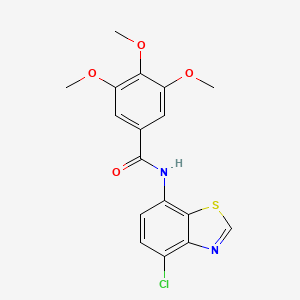
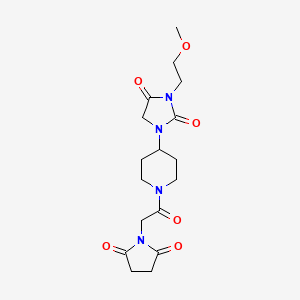
![[1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2780191.png)
![N-[2-(3-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2780195.png)

![(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/no-structure.png)
